molecular formula C9H9N3S B3170361 2-Amino-4-methyl-5-(3-pyridyl)thiazole CAS No. 94284-29-4

2-Amino-4-methyl-5-(3-pyridyl)thiazole

Cat. No.: B3170361
CAS No.: 94284-29-4
M. Wt: 191.26 g/mol
InChI Key: MAVGRLBVTRDWKC-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-5-(3-pyridyl)thiazole is a synthetic heterocyclic compound of significant interest in medicinal chemistry and antimicrobial research. The 2-aminothiazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities . This particular derivative features a methyl group at the 4-position and a 3-pyridyl group at the 5-position, a substitution pattern that has been associated with potent biological effects in analogous structures . The core 2-aminothiazole structure is a common motif in various commercially available drugs and bioactive molecules, underscoring its fundamental research value . Recent scientific literature highlights that 4,5-disubstituted thiazole derivatives demonstrate potent in vitro antimicrobial and antifungal activities . For instance, certain trisubstituted 2-aminothiazole derivatives have shown promising anti-Candida albicans activity, with some compounds exhibiting efficacy comparable to the standard antifungal drug fluconazole . The presence of the 3-pyridyl moiety in thiazole derivatives has been identified as crucial for developing new antimicrobial agents, potentially enhancing the molecule's binding affinity and biological profile . This compound is intended for research applications only, including but not limited to use as a standard in analytical studies, a building block in organic synthesis and medicinal chemistry, and a key intermediate for developing novel bioactive molecules. It is supplied as a high-purity material for laboratory use and is strictly not for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the relevant safety data sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-5-pyridin-3-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-8(13-9(10)12-6)7-3-2-4-11-5-7/h2-5H,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVGRLBVTRDWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 4 Methyl 5 3 Pyridyl Thiazole and Its Analogues

Established Synthetic Pathways for the 2-Aminothiazole (B372263) Core

The traditional and most widely utilized methods for constructing the 2-aminothiazole scaffold rely on bimolecular condensation reactions. These pathways are robust and have been extensively studied and adapted for a wide variety of substituted thiazoles.

The Hantzsch thiazole (B1198619) synthesis, first reported in the late 19th century, remains a cornerstone for the preparation of thiazole derivatives. chemicalbook.com The reaction classically involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of 2-aminothiazoles specifically, thiourea (B124793) is used as the thioamide component. youtube.com

To generate the key intermediate, 2-amino-4-methylthiazole, the Hantzsch reaction is performed between chloroacetone (B47974) and thiourea. The reaction is typically conducted in a solvent such as ethanol (B145695) and may proceed violently if not diluted. youtube.com The process involves the initial S-alkylation of thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The reaction conditions can influence the final product; for instance, conducting the condensation with N-monosubstituted thioureas under acidic conditions can lead to a mixture of 2-(N-substituted amino)thiazoles and isomeric 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

Table 1: Reactants for Hantzsch Synthesis of 2-Amino-4-methylthiazole

α-Halocarbonyl Thioamide Source Product
Chloroacetone Thiourea 2-Amino-4-methylthiazole

This method is the quintessential Hantzsch reaction and represents the most direct route to the 2-aminothiazole core. The fundamental reaction involves the cyclocondensation of thiourea with an appropriate α-halocarbonyl compound. nanobioletters.comnih.gov To construct the specific scaffold of 2-Amino-4-methyl-5-(3-pyridyl)thiazole , the required starting materials are thiourea and an α-halo ketone bearing the 4-methyl and 5-(3-pyridyl) substituents.

The key α-halocarbonyl intermediate for this synthesis is 2-bromo-1-(pyridin-3-yl)propan-1-one (B13662267) . bldpharm.com This intermediate is reacted with thiourea in a suitable solvent, typically ethanol, and heated to reflux to facilitate the cyclization. nanobioletters.commdpi.com The reaction mechanism proceeds through nucleophilic attack by the sulfur atom of thiourea on the α-carbon bearing the halogen, followed by condensation between the amino group and the carbonyl, leading to the final thiazole product after dehydration. A similar strategy is used to prepare 2-amino-4-(2-pyridyl)thiazole, which involves the α-bromination of 2-acetylpyridine (B122185) followed by condensation with thiourea. nih.gov

Advanced Strategies for Constructing the this compound Scaffold

To overcome some of the limitations of classical methods, such as the use of lachrymatory α-haloketones and lengthy reaction times, several advanced synthetic strategies have been developed. These methods focus on improving synthetic efficiency, safety, and atom economy.

One-pot syntheses have gained prominence as they avoid the need for isolation and purification of intermediates, thereby saving time and resources. clockss.org For the synthesis of 2-aminothiazoles, this often involves the in situ generation of the α-haloketone from a parent ketone, which then immediately reacts with thiourea in the same reaction vessel. nih.govresearchgate.net

For the target molecule, the one-pot procedure would start with 1-(pyridin-3-yl)propan-1-one . This ketone can be halogenated at the α-position using a variety of reagents, such as copper(II) bromide or N-bromosuccinimide (NBS). clockss.orgresearchgate.net Following the in situ bromination, thiourea is added to the reaction mixture to initiate the Hantzsch cyclization, yielding This compound . This approach is advantageous as it avoids handling the unstable and hazardous α-bromo ketone intermediate directly. clockss.org

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. scirp.org The application of microwave irradiation to the Hantzsch thiazole synthesis can dramatically reduce reaction times from hours to minutes and often leads to improved product yields and purity. scirp.orgjusst.orgcapes.gov.br

The synthesis of 2-aminothiazole analogues, such as 2-amino-4-arylthiazoles, has been successfully achieved by condensing aracyl bromides with thioureas under microwave irradiation, frequently using environmentally benign solvents like water. scirp.org This technique can be applied to the synthesis of This compound by reacting 2-bromo-1-(pyridin-3-yl)propan-1-one with thiourea in a microwave reactor. The rapid heating provided by microwaves efficiently drives the reaction to completion, offering a significant improvement over conventional heating methods. jusst.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Method Typical Reaction Time Solvent Key Advantage
Conventional Heating Hours Ethanol, DMF Well-established, simple setup

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the starting materials. bepls.com For thiazole synthesis, MCRs offer a rapid and versatile route to structurally diverse derivatives.

A three-component reaction for the synthesis of substituted Hantzsch thiazole derivatives can involve the condensation of an α-haloketone, thiourea, and a substituted aldehyde. nih.govbepls.com In the context of the target molecule, a potential MCR could involve the reaction of a ketone, a halogenating agent, and thiourea in one pot. nih.gov For example, a mixture of 1-(pyridin-3-yl)propan-1-one, a halogen source like iodine or trichloroisocyanuric acid (TCCA), and thiourea could be reacted together to form This compound . nih.gov This approach maximizes synthetic efficiency and allows for the rapid generation of diverse analogues by varying the starting components.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridyl Introduction

The formation of the crucial carbon-carbon bond between the thiazole C5 position and the pyridine (B92270) C3 position is efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods offer a versatile and high-yielding route to the target this compound nucleus. The two predominant strategies are the Suzuki-Miyaura coupling and the Stille coupling.

The Suzuki-Miyaura reaction is a widely used method for creating aryl-aryl or heteroaryl-aryl bonds. researchgate.netuomustansiriyah.edu.iq In the context of synthesizing the target compound, this reaction would typically involve the coupling of a 5-halo-2-amino-4-methylthiazole (where the halogen is bromine or iodine) with 3-pyridylboronic acid. The reaction is catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) or pre-formed, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). researchgate.net A base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is essential for the activation of the boronic acid. researchgate.netnih.gov The choice of ligand, solvent, and base can be critical for achieving high yields, especially when dealing with heteroaromatic substrates.

Coupling Partner 1Coupling Partner 2Catalyst SystemBaseSolventGeneral Yield
5-Bromo-2-amino-4-methylthiazole3-Pyridylboronic acidPd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, K₃PO₄, or CsF1,4-Dioxane/Water, DMEModerate to Good
2-Amino-4-methyl-5-thiazoleboronic acid3-BromopyridinePd(dppf)Cl₂K₂CO₃Dimethoxyethane (DME)Moderate to Good

The Stille reaction provides an alternative, coupling an organotin reagent with an organic halide. acs.org For this synthesis, one could react 2-amino-4-methyl-5-(tributylstannyl)thiazole with 3-bromopyridine, or conversely, 5-bromo-2-amino-4-methylthiazole with 3-(tributylstannyl)pyridine. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps. acs.orgmdpi.com While Stille couplings are often tolerant of a wide range of functional groups, a significant drawback is the toxicity associated with organotin compounds. Additives like copper(I) iodide (CuI) can sometimes be used to accelerate the reaction rate.

Functionalization and Derivatization at Specific Positions of the this compound Nucleus

Once the core structure is synthesized, it can be further modified at several positions to create a library of analogues for various applications.

The 2-amino group is a primary site for derivatization due to its nucleophilicity.

Acylation: The amino group readily undergoes acylation with acyl chlorides or carboxylic acids to form the corresponding amides. nih.govmdpi.com For instance, reaction with various acid chlorides under Schotten-Bauman conditions can yield N-acylated products. nih.gov Alternatively, coupling with carboxylic acids can be mediated by reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). organic-chemistry.org These reactions are crucial as the introduction of an amide linker is a common strategy in the development of bioactive molecules. imedpub.com Studies have shown that N-acyl-2-aminothiazoles are potent kinase inhibitors. nih.gov

Schiff Base Formation: The primary amine can be condensed with a variety of aldehydes or ketones to form Schiff bases (imines). researchgate.netnih.gov This reaction is typically carried out by refluxing the aminothiazole and the carbonyl compound in a solvent like ethanol, sometimes with a catalytic amount of acid (e.g., acetic acid). researchgate.net The resulting imine bond offers a point for further chemical modification or can be a key structural feature for biological activity in its own right. researchgate.netuomustansiriyah.edu.iq

Reaction TypeReagent(s)ConditionsResulting Functional Group
AcylationAcyl Chloride, PyridineSchotten-BaumanAmide
AcylationCarboxylic Acid, EDCI/HOBtAmide couplingAmide
Schiff Base FormationAldehyde or KetoneEthanol, RefluxImine (Schiff Base)

The 4-methyl group is generally less reactive than other positions on the heterocyclic core. However, specific transformations can be achieved. While the C5 position is typically the most reactive site on the thiazole ring for electrophilic substitution, the methyl group can be functionalized through various means.

One potential route involves radical bromination using N-bromosuccinimide (NBS) to form a 4-(bromomethyl) derivative. This activated intermediate can then undergo nucleophilic substitution with a range of nucleophiles. Another approach is oxidation. The 4-methyl group can be oxidized to a hydroxymethyl group (-CH₂OH), which can then be further oxidized to an aldehyde (-CHO) or a carboxylic acid (-COOH). For example, 4-methyl-5-hydroxymethyl-thiazole can be oxidized to the corresponding aldehyde using TEMPO/NaOCl. This aldehyde is a versatile handle for further derivatization, including Wittig reactions or reductive amination.

The pyridine ring itself offers opportunities for modification that can significantly alter the compound's properties. The nitrogen atom in the pyridine ring is basic and nucleophilic. It can be targeted to form N-oxides by treatment with oxidizing agents like m-CPBA, or it can be quaternized by reacting with alkyl halides (e.g., methyl iodide) to form pyridinium (B92312) salts. researchgate.net Such modifications can enhance solubility and alter the electronic nature of the ring.

Furthermore, replacing the pyridine ring with other substituted pyridines can have a profound impact on metabolic stability and cell permeability, a strategy often employed in drug discovery to fine-tune pharmacokinetic properties. nih.gov While direct substitution on the pyridyl ring of the intact thiazole is challenging, the initial choice of a functionalized pyridylboronic acid in the Suzuki coupling step allows for the introduction of various substituents.

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug design to create novel compounds with potentially enhanced or synergistic activities. acs.orgnih.gov The this compound scaffold can be conjugated with other heterocyclic systems.

For example, the 2-amino group can be used as a nucleophile to construct a new ring system or to act as a linker to another heterocycle. researchgate.netijpsr.com A common approach is to acylate the 2-amino group with a chloroacetyl chloride, creating a reactive handle. This chloroacetamide derivative can then react with various nucleophiles, including other heterocycles, to form hybrid molecules. researchgate.net Similarly, the thiazole core can be linked to other systems like pyrazoline, pyrazole, or indazole, often through amide or hydrazide linkages, to explore new chemical space and biological targets. acs.orgimedpub.com

Preclinical Biological Activity Spectrum of 2 Amino 4 Methyl 5 3 Pyridyl Thiazole and Derived Structures

Antimicrobial Activity Profile

While specific data for 2-Amino-4-methyl-5-(3-pyridyl)thiazole is not available, the broader class of 2-aminothiazole (B372263) derivatives has been investigated for its antimicrobial properties.

Derivatives of 2-aminothiazole have demonstrated a range of antibacterial activities. For instance, certain novel 1,3-thiazole derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Klebsiella pneumonia) bacteria. nih.govekb.eg The activity is often influenced by the nature and position of substituents on the thiazole (B1198619) ring. Some synthesized benzamide-linked 2-aminothiazole-based compounds have exhibited excellent antibacterial and antifungal activity. mdpi.com However, it is important to note that other studies on related compounds have shown limited to no broad-spectrum activity. nih.gov

The antifungal potential of the 2-aminothiazole scaffold has been a subject of study. Trisubstituted 2-amino-4,5-diarylthiazole derivatives have been synthesized and evaluated for their anti-Candida albicans activity, with some showing promising results. nih.gov The thiazole ring is considered crucial for antifungal effectiveness in certain hydrazone derivatives. nih.gov Additionally, some pyridine-thiazole hydrazide compounds have exhibited antifungal activity comparable to standard drugs like fluconazole (B54011) and nystatin (B1677061) against various fungi, including Candida albicans. nih.gov Other research on 1,3,4-thiadiazole (B1197879) derivatives, a related heterocyclic system, has also reported moderate activity against C. albicans. nih.gov

The 2-aminothiazole scaffold has been a significant area of interest in the search for new antimycobacterial agents. A series of compounds based on the 2-amino-4-(2-pyridyl)thiazole scaffold were synthesized and tested for their in vitro activity against Mycobacterium tuberculosis. nih.govnih.govresearchgate.net These studies found that optimal activity was associated with a 2-pyridyl ring at the C-4 position of the thiazole. nih.govnih.gov Notably, one review highlights that switching the 2-pyridyl substituent to a 3-pyridyl or 4-pyridyl resulted in a loss of antimycobacterial activity, suggesting that the specific isomer requested, with a 3-pyridyl group at the C-5 position, may not be active in this regard. mdpi.com

Anticancer Potential and Mechanistic Insights

The anticancer properties of thiazole-containing compounds are an active area of research, with many derivatives showing cytotoxic effects against various cancer cell lines.

Numerous studies have reported on the in vitro anticancer activity of 2-aminothiazole derivatives. For example, some 2-aminothiazoles have shown potent and selective inhibitory effects against a wide range of human cancer cell lines, including those of the breast, lung, and colon. nih.gov The cytotoxic effects of these compounds are highly dependent on their substitution patterns. For instance, certain 4-amino-5-cinnamoylthiazole derivatives have demonstrated antiproliferative activity against MCF-7 (breast), HepG2 (liver), and SW480 (colon) cancer cell lines. nih.gov Similarly, novel pyridine-thiazole hybrid molecules have been synthesized and shown to possess high antiproliferative activity against various tumor cell lines, sometimes with selectivity for cancer cells over normal cells. nih.govresearchgate.net Thiazole-amino acid hybrid derivatives have also been developed and have shown moderate to strong cytotoxicity against lung, cervical, and breast cancer cell lines. nih.govrsc.org

The mechanisms through which thiazole derivatives exert their anticancer effects are varied. One of the key pathways involves the inhibition of protein and lipid kinases. nih.gov For example, different thiazole-containing molecules have been found to inhibit c-Met kinase, cyclin-dependent kinases (CDKs), and PI3Kα. nih.gov Some pyridine-thiazole derivatives are suggested to induce genetic instability in tumor cells, potentially through the inhibition of enzymes like PARP1. nih.gov Other mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov For instance, a thiazole-based chalcone-like compound was found to block the G2 phase of the cell cycle and induce apoptosis in HepG2 cells. nih.gov

DNA Interaction and Binding Studies

The interaction of small molecules with deoxyribonucleic acid (DNA) is a key mechanism for many therapeutic agents, particularly in the realm of anticancer research. While direct studies on this compound are not extensively detailed, research on structurally related compounds provides insight into the potential mechanisms of DNA interaction for this class of molecules.

Methodologies to assess these interactions are varied. The genotoxic potential, or the ability of a compound to cause DNA damage, can be evaluated using techniques like the Alkaline Comet Assay. nih.gov This assay measures DNA strand breaks in cells exposed to a compound. For instance, studies on metal complexes of N4,N4-dimethylated thiosemicarbazones, which can be structurally related to aminothiazoles, have demonstrated varying levels of DNA damage. nih.gov

Another avenue of investigation is the ability of these compounds to bind to and stabilize specific DNA structures. Certain polyaromatic compounds have been assessed for their capacity to stabilize parasitic telomeric G-quadruplexes, which are specialized DNA structures found at the ends of chromosomes. mdpi.com The FRET (Förster Resonance Energy Transfer) melting assay is a common technique used for this purpose, detecting the stabilization of these structures by a potential ligand. mdpi.com

Spectroscopic techniques and thermal denaturation profiles are also employed to understand how these derivatives interact with DNA. Changes in the melting temperature (Tm) of DNA upon incubation with a compound can suggest an interaction; a significant increase in Tm often points to the stabilization of the DNA duplex, though it can largely exclude intercalation as the primary binding mode if the shift is minimal. nih.gov

Anti-inflammatory Response Elucidation

Derivatives based on the pyridyl-thiazole scaffold have demonstrated significant potential as anti-inflammatory agents by targeting key components of the inflammatory cascade. Research has elucidated several mechanisms through which these compounds exert their effects.

One common in vitro screening method is the inhibition of protein denaturation, which is a well-documented cause of inflammation. Pyridine- and thiazole-based hydrazide derivatives have been evaluated using the bovine serum albumin denaturation method, with some compounds showing promising inhibitory activity. acs.org

A more targeted approach involves the inhibition of specific enzymes crucial to the inflammatory process. The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Cyclooxygenase (COX) Inhibition : A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives were found to be active against COX-1 enzymes, with some showing an inhibitory effect superior to the reference drug naproxen. nih.gov These compounds, however, failed to show remarkable inhibition of the LOX pathway, identifying them as selective COX-1 inhibitors. nih.gov

Lipoxygenase (LOX) Inhibition : In contrast, other scaffolds, such as p-fluoro substituted 2-amino-4-aryl thiazole, were identified as potent inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. rsc.org Further studies on conjugates of thiazole and thiourea (B124793) scaffolds have yielded competitive, non-redox inhibitors of 5-LOX with potency greater than the commercial drug Zileuton. researchgate.net Some research has focused on developing dual inhibitors of both COX and LOX pathways. tandfonline.com

Inducible Nitric Oxide Synthase (iNOS) Inhibition : Certain 2-amino-4-pyridylmethyl-thiazoline derivatives have been identified as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a significant inflammatory mediator. google.com

The table below summarizes the anti-inflammatory mechanisms investigated for various thiazole derivatives.

Derivative ClassTarget/AssayFindingsReference
Pyridine-thiazole hydrazidesProtein (Bovine Albumin) DenaturationShowed good inhibitory activity, with IC50 values ranging from 46.29–100.60 μg/mL. acs.org
5-Methylthiazole-thiazolidinonesCOX-1 / LOX InhibitionIdentified as selective COX-1 inhibitors with poor LOX inhibitory activity. nih.gov
2-Amino-4-aryl thiazoles5-LOX InhibitionIdentified as a promising scaffold for potent 5-LOX inhibitors. rsc.org
2-Amino-4-pyridylmethyl-thiazolinesiNOS InhibitionPatented for use as inhibitors of inducible NO-synthase. google.com

Exploration of Additional Bioactive Properties

The ability to scavenge reactive oxygen species (ROS) is a critical property for compounds aimed at treating conditions associated with oxidative stress. Thiazole derivatives, including those linked to a pyridine (B92270) ring, have been evaluated for their antioxidant potential through various in vitro assays.

Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging assays. nih.gov Studies on a series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives showed that compounds with electron-donating groups, such as a hydroxyl group, exhibited dominant DPPH radical scavenging activity. nih.gov Similarly, the DPPH assay was used to analyze 3-(2-alkylamino-4-aminothiazol-5-oyl)pyridines, with some compounds in the series demonstrating higher radical scavenging activity than others. niscpr.res.in

The antioxidant activity of these compounds is often quantified by their IC50 value, which represents the concentration required to scavenge 50% of the radicals.

Derivative ClassAssayKey Findings (IC50 Values)Reference
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivativesDPPH Radical ScavengingCompounds with a hydroxyl group showed dominant activity with IC50 values of 14.9 and 15.0 μg/mL. nih.gov
3-(2-alkylamino-4-aminothiazol-5-oyl)pyridinesDPPH Radical ScavengingTwo lead compounds exhibited good antioxidant activity with IC50 values of 79 and 92 respectively. niscpr.res.in
4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazoleFree Radical ScavengingPointed to an important antioxidant potential. nih.gov, mdpi.com

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the deadliest form of malaria, necessitates the discovery of new chemical entities. The pyridyl-thiazole scaffold has served as a promising starting point for the development of novel antiplasmodial agents.

A series of compounds derived from a 2-amino-4-(2-pyridyl) thiazole scaffold were tested for in vitro activity against the chloroquine-sensitive NF54 strain of P. falciparum. nih.gov, researchgate.net Structure-activity relationship (SAR) studies revealed that optimal antiplasmodial activity was associated with the presence of hydrophobic, electron-withdrawing groups on a phenyl ring substituted at the 2-amino position of the thiazole core. nih.gov, researchgate.net

Mechanistic studies on related heterocyclic compounds suggest that potential modes of action could include the inhibition of heme detoxification. The malaria parasite digests hemoglobin, releasing toxic heme, which it neutralizes by polymerizing it into hemozoin. nih.gov Compounds containing a quinoline (B57606) or pyridine ring can interfere with this process by forming a complex with heme, preventing its polymerization. nih.gov, nih.gov Another potential mechanism is the inhibition of essential parasitic enzymes, such as P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). nih.gov

Derivative ClassP. falciparum Strain(s)Key FindingsReference
2-Amino-4-(2-pyridyl)thiazole derivativesNF54 (chloroquine-sensitive)Activity was highest for compounds with hydrophobic electron-withdrawing groups on a 2-amino-phenyl substituent. nih.gov, researchgate.net
1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzeneW2 (chloroquine-resistant), 3D7 (chloroquine-sensitive)Derivative 1m was identified as a potent candidate with IC50 values of 0.07 μM (W2) and 0.06 μM (3D7). mdpi.com
Pyridylvinylquinoline HybridsDd2 (chloroquine-resistant)A lead compound showed potent activity (IC50 = 0.04 μM) and was found to inhibit β-hematin formation. nih.gov

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. The versatile pyridyl-thiazole scaffold has been successfully adapted to create potent and selective inhibitors for enzymes involved in cancer, inflammation, and neurological disorders.

Kinase Inhibition: Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Derivatives of 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine have been developed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which control cell cycle progression. acs.org One such compound demonstrated excellent potency with Ki values of 1 nM for CDK4 and 34 nM for CDK6. acs.org In the context of neurodegenerative diseases, aminothiazole derivatives have been explored as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and Fyn kinase. acs.org Interestingly, the simple addition of a methyl group at position 5 of the thiazole ring was found to shift selectivity toward Fyn inhibition. acs.org

Other Enzyme Targets: Beyond kinases, these scaffolds have been tailored for other enzyme classes. As mentioned previously, derivatives have shown potent inhibition of inflammatory enzymes like 5-LOX and COX-1. rsc.org, nih.gov In anticancer research, a thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative proved to be a highly active Dihydrofolate Reductase (DHFR) inhibitor with an IC50 of 0.06 µM. nih.gov

The table below highlights the diverse enzyme targets for this compound family.

Enzyme TargetBiological RoleDerivative Class / Key CompoundPotency / FindingReference
CDK4 / CDK6Cell Cycle (Cancer)4-(4-Methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amineKi = 1 nM (CDK4), 34 nM (CDK6) acs.org
Fyn / GSK-3βNeuromodulation3-Aminothiazole-7-azaindole with 5-methylthiazoleMethyl group on thiazole shifts selectivity to Fyn. acs.org
5-Lipoxygenase (5-LOX)Inflammationp-Fluoro substituted 2-amino-4-aryl thiazoleIC50 of ~10 μM. rsc.org
Dihydrofolate Reductase (DHFR)CancerThiazolo[4,5-d]pyridazin-2-yl]thioureaIC50 of 0.06 µM. nih.gov

The ability of pyridyl-thiazole derivatives to selectively bind to and modulate the activity of specific cell surface and nuclear receptors has been demonstrated in several studies, opening therapeutic possibilities in metabolic and neurological diseases.

Adrenoceptors: By replacing the catechol moiety of a known nonselective beta-adrenoceptor (AR) agonist with a 2-aminothiazole group, researchers developed novel 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives. nih.gov These compounds exhibited a high degree of selective beta3-AR agonist activity in functional assays, highlighting the importance of the intact ring system for this activity. nih.gov

Glutamate (B1630785) Receptors: 2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a known noncompetitive antagonist of the metabotropic glutamate subtype 5 (mGlu5) receptor. Seeking to improve its properties, researchers developed 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine (MTEP), which proved to be a highly selective and potent mGlu5 receptor antagonist with an IC50 of 5 nM in a Ca2+ flux assay. acs.org

Adenosine (B11128) Receptors: Modification of a 2-aminoimidazole scaffold to 2-aminoimidazolyl-thiazole derivatives led to an improvement in binding affinity at human adenosine A1, A2A, and A3 receptor subtypes. rsc.org One compound from this series was identified as a potent and selective non-xanthine human adenosine A3 receptor antagonist. rsc.org

Nuclear Receptors: The nuclear constitutive androstane (B1237026) receptor (CAR) is a target for metabolic and liver diseases. Derivatives of imidazo[2,1-b]thiazole (B1210989) and imidazo[1,2-a]pyridine (B132010) have been discovered that act as potent human CAR agonists in nanomolar concentrations. nih.gov

Receptor TargetInteraction TypeDerivative Class / Key CompoundKey FindingReference
Beta3-AdrenoceptorSelective Agonist2-Amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridinesShowed high degree of selective beta3-AR agonist activity. nih.gov
mGlu5 ReceptorSelective Antagonist3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine (MTEP)Potent antagonist with IC50 = 5 nM. acs.org
Adenosine A3 ReceptorSelective Antagonist2-Aminoimidazolyl-thiazole derivativesIdentified a potent and selective A3 antagonist from the series. rsc.org
Constitutive Androstane Receptor (CAR)AgonistImidazo[2,1-b]thiazole derivativesAct as potent human CAR agonists. nih.gov

Structure Activity Relationship Sar Elucidation for 2 Amino 4 Methyl 5 3 Pyridyl Thiazole Analogues

Correlating Substituent Effects with Biological Potency and Selectivity

The biological activity of 2-aminothiazole (B372263) derivatives can be significantly influenced by the nature and position of substituents on the thiazole (B1198619) ring and its appended functionalities.

The 2-amino group of the thiazole core is a critical pharmacophore in many biologically active compounds. Modifications at this position can profoundly impact activity. For instance, acylation of the 2-amino group has been explored, with studies showing that the length of the acyl chain can influence cytotoxic activity. The introduction of a 3-propanamido function at the 2-aminothiazole core was found to enhance activity more than a 2-acetamido moiety, suggesting that the size and nature of the acyl group are important for interaction with the biological target. nih.gov

Furthermore, the basicity of the 2-amino group and its ability to act as a hydrogen bond donor are often key to its biological function. The electronic properties of substituents on the 2-amino group can modulate this basicity and hydrogen bonding capacity.

Table 1: Effect of 2-Substituent on Biological Activity

2-SubstituentObservationReference
2-AcetamidoLess active than 3-propanamido nih.gov
3-PropanamidoImproved cytotoxic activity nih.gov

This table is illustrative and based on general SAR principles for 2-aminothiazoles.

Replacing the methyl group with a larger phenyl group at the C4-position has been reported to have a similar effect to the methyl group in some series, indicating that steric bulk at this position can be detrimental to activity. nih.gov This suggests that a smaller substituent or no substituent at the 4-position may be preferable for certain biological targets.

Table 2: Influence of 4-Position Substituents on Biological Activity

4-SubstituentEffect on PotencyReference
MethylDecreased potency in some series nih.gov
PhenylSimilar substituent effect to methyl nih.gov

This table is illustrative and based on general SAR principles for 4-substituted thiazoles.

The 3-pyridyl group at the 5-position of the thiazole ring is a significant contributor to the molecule's biological activity, primarily through its stereoelectronic properties. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, forming crucial interactions with biological targets. The position of the nitrogen atom within the pyridyl ring is critical; for example, switching from a 2-pyridyl to a 3-pyridyl or 4-pyridyl substituent has been shown to result in a loss of antimycobacterial activity in certain analogue series. mdpi.com

The relative orientation of the pyridyl and thiazole rings, defined by the dihedral angle, is also important. This conformation can be influenced by non-bonding interactions, such as a sulfur-nitrogen interaction between the thiazole sulfur and the pyridyl nitrogen. jst.go.jp The presence of substituents on the pyridyl ring can further modulate its electronic properties and steric profile. For instance, the introduction of a fluorine atom at the 5-position of a pyridine ring in some analogues enhanced activity, while a methyl group at the same position led to a loss of activity due to steric hindrance. jst.go.jp

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of novel compounds and for gaining insights into the structural features that govern their potency.

3D-QSAR methodologies like CoMFA and CoMSIA are powerful tools for understanding the SAR of 2-amino-4-methyl-5-(3-pyridyl)thiazole analogues. nih.gov These methods generate 3D models that visualize the regions around a molecule where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding fields are predicted to increase or decrease biological activity. imist.ma

In a typical 3D-QSAR study, a series of analogues with known biological activities are aligned based on a common scaffold. nih.gov

CoMFA calculates the steric and electrostatic fields around the molecules and correlates these fields with biological activity using partial least squares (PLS) regression. nih.gov The results are often displayed as contour maps, where different colored regions indicate areas where bulky or electron-rich/poor substituents are favored or disfavored.

CoMSIA extends the CoMFA approach by calculating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. imist.ma This often leads to more detailed and interpretable models. researchgate.net

For 2-aminothiazole derivatives, 3D-QSAR studies have been successfully applied to understand their inhibitory activities against various enzymes. mdpi.com The resulting models can guide the design of new analogues with improved potency by suggesting specific modifications to the molecular structure.

In addition to 3D-QSAR, other QSAR approaches utilize a wide range of molecular descriptors to build predictive models. nih.gov These descriptors are numerical values that encode different aspects of a molecule's structure and properties. wiley.com They can be broadly classified into several categories:

Topological descriptors: These describe the connectivity of atoms in a molecule and include indices like molecular connectivity and shape indices. hufocw.org

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume. hufocw.org

Electronic descriptors: These describe the electronic properties of a molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). hufocw.orgresearchgate.net

Hybrid descriptors: These combine different types of information, such as the charged partial surface area (CPSA) descriptors. hufocw.org

By correlating these descriptors with the biological activity of a series of this compound analogues, a QSAR equation can be derived. This equation can then be used to predict the activity of new, unsynthesized compounds. The descriptors that are found to be significant in the QSAR model provide valuable insights into the physicochemical properties that are important for biological activity. For example, a QSAR model might reveal that hydrophobicity and the presence of hydrogen bond donors are key determinants of potency. hufocw.org

Table 3: Common Molecular Descriptors in QSAR Studies

Descriptor ClassExamplesInformation EncodedReference
TopologicalMolecular Weight, Connectivity IndicesAtomic connectivity and molecular branching hufocw.org
GeometricalMolecular Surface Area, Molecular Volume3D shape and size of the molecule hufocw.org
ElectronicDipole Moment, HOMO/LUMO EnergiesElectron distribution and reactivity hufocw.orgresearchgate.net
HybridCharged Partial Surface Area (CPSA)Polar surface area and charge distribution hufocw.org

Computational Chemistry and Molecular Modeling Applications in 2 Amino 4 Methyl 5 3 Pyridyl Thiazole Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Amino-4-methyl-5-(3-pyridyl)thiazole, docking simulations are instrumental in elucidating its potential as a ligand for various biological receptors and enzymes.

Prediction of Binding Modes and Affinities to Receptors and Enzymes

Molecular docking studies on 2-aminothiazole (B372263) derivatives have revealed their potential to bind to a variety of enzymes, suggesting possible therapeutic applications. For instance, derivatives of 2-aminothiazole have been investigated as inhibitors for enzymes like cyclin-dependent kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK3β), which are implicated in cancer. nih.gov Docking simulations predict the binding affinity, often expressed as a docking score in kcal/mol, which correlates with the inhibitory potential of the compound. While specific docking data for this compound is not extensively documented, studies on structurally similar compounds provide valuable insights. For example, a pyridine-2,3-dihydrothiazole hybrid demonstrated a high binding affinity of -8.6 kcal/mol for the CDK2 ATP binding site. nih.gov The presence of the pyridine (B92270) ring is often noted for its ability to form hydrophobic contacts and hydrogen bonds within the enzyme's active site. nih.gov

Interactive Table: Predicted Binding Affinities of Related Thiazole (B1198619) Derivatives

Compound Class Target Enzyme Predicted Binding Affinity (kcal/mol) Reference
Pyridine-2,3-dihydrothiazole hybrid CDK2 -8.6 nih.gov
Pyridine-2,3-dihydrothiazole hybrid GSK3β -8.0 nih.gov
Thiazolyl-pyrazole derivative BRAF V600E -8.7 nih.gov
Thiazolyl-pyrazole derivative EGFR -8.5 nih.gov

This table presents data from studies on various thiazole derivatives to illustrate the range of predicted binding affinities. The exact binding affinity of this compound would require specific computational analysis.

Identification of Key Intermolecular Interactions

The stability of a ligand-receptor complex is governed by a network of intermolecular interactions. Molecular docking simulations can identify these crucial interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For 2-aminothiazole derivatives, the 2-amino group and the thiazole nitrogen are frequently involved in hydrogen bonding with amino acid residues in the active site of target proteins. nih.gov The pyridine ring, as seen in this compound, can participate in arene-cation interactions and form hydrogen bonds. semanticscholar.org For example, in the active site of CDK2, a key interaction for a pyridine-thiazole hybrid was a hydrogen bond with the backbone of Leu83 in the hinge region. nih.gov The methyl group at the 4-position of the thiazole ring can contribute to hydrophobic interactions, further anchoring the ligand in the binding pocket.

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic structure, geometry, and reactivity of molecules like this compound.

Density Functional Theory (DFT) for Geometry Optimization and Reactivity Prediction

DFT calculations are widely used to determine the most stable three-dimensional structure of a molecule (geometry optimization). For 2-amino-4-methylthiazole, DFT calculations at the B3LYP/6-311++G(3df,3pd) level of theory have been used to study its tautomeric forms and confirm that the amino form is the most stable. mdpi.com The planarity of the thiazole ring is a common feature confirmed by these calculations, with dihedral angles close to 0°. nih.gov

Reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's chemical behavior. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.govrdd.edu.iq For 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the calculated energy gap is 5.52 eV, indicating its reactive nature. nih.gov The distribution of HOMO and LUMO across the molecule highlights the regions susceptible to electrophilic and nucleophilic attack, respectively. For many thiazole derivatives, the HOMO is often localized on the thiazole ring and the amino group, while the LUMO is distributed over the aromatic substituents. nih.gov

Interactive Table: Calculated Electronic Properties of a Related Thiazole Derivative (2-amino-5-trifluoromethyl-1,3,4-thiadiazole)

Parameter Value
HOMO Energy -7.65 eV
LUMO Energy -2.13 eV

Data from a study on a related compound to illustrate typical values obtained from DFT calculations. nih.gov

Ab Initio and Semi-Empirical Methods for Conformational Analysis

Ab initio and semi-empirical methods are also employed to study the conformational landscape of thiazole derivatives. Ab initio methods, like Møller-Plesset perturbation theory (MP2), provide highly accurate results, though they are computationally more demanding. For instance, the relative stabilities of tautomers of 2-aminothiazolidine-4-one, a related azolidine, were calculated at the MP2/6-31+G(d,p) level. nih.gov

Semi-empirical methods, such as AM1 and PM3, offer a faster, albeit less accurate, alternative for larger molecules. These methods have been used to calculate the acidity constants (pKa) of substituted thiazole derivatives and have shown good correlation with experimental values when benchmarked against DFT results. researchgate.net These methods are particularly useful for initial conformational searches before more rigorous ab initio or DFT calculations are performed.

Theoretical Spectroscopic Parameter Prediction

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. Theoretical vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental spectra.

For 2-amino-4-methylthiazole, DFT calculations have been used to predict its vibrational spectra, with the calculated wavenumbers showing good agreement with experimental data from FTIR matrix isolation studies. mdpi.comsemanticscholar.org Similarly, for other thiazole derivatives, a good correlation between observed and theoretical vibrational frequencies has been reported (R² = 0.998). researchgate.net

The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR chemical shifts. Theoretical ¹H and ¹³C NMR spectra have been successfully predicted for various pyrazolone (B3327878) and thiazole derivatives, aiding in the assignment of experimental signals. jocpr.com For 4-methylthiazol-2-amine, the calculated ¹³C NMR chemical shifts were reported as 169.2, 153.4, 111.1, and 15.7 ppm. rsc.org

Interactive Table: Theoretically Predicted ¹³C NMR Chemical Shifts for 4-Methylthiazol-2-amine

Carbon Atom Predicted Chemical Shift (ppm)
C2 (Thiazole) 169.2
C4 (Thiazole) 153.4
C5 (Thiazole) 111.1

This table shows data for a structurally related compound to provide an example of theoretically predicted NMR data. rsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By simulating the movements of atoms and molecules over time, MD can provide a detailed picture of the conformational landscape and flexibility of this compound, as well as the stability of its complexes with biological targets.

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and its ability to adopt different conformations. The thiazole ring, a common scaffold in medicinal chemistry, can influence the conformational preferences of adjacent chemical groups. The flexibility of this compound arises from the rotational freedom around the single bond connecting the thiazole and pyridine rings, as well as the torsional angles involving the amino and methyl groups.

MD simulations can map out the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. This analysis reveals the most likely shapes the molecule will adopt in a biological environment. For instance, studies on similar thiazole-containing peptides have shown a tendency to adopt semi-extended conformations, stabilized by intramolecular hydrogen bonds. In the case of this compound, the nitrogen atoms in both the thiazole and pyridine rings could act as hydrogen bond acceptors, potentially influencing its conformational preferences. The presence of a methyl group on the thiazole ring can also introduce steric effects that further shape its conformational landscape.

A crucial aspect of drug design is understanding how a potential drug molecule (ligand) binds to its biological target (receptor) and the stability of this complex. MD simulations are instrumental in evaluating the stability of the ligand-receptor complex in a simulated physiological environment, typically water. These simulations can predict the binding affinity and identify the key interactions, such as hydrogen bonds and hydrophobic interactions, that maintain the complex.

For this compound, MD simulations could be employed to study its interaction with various potential protein targets. For example, if this compound were being investigated as a kinase inhibitor, simulations could reveal the stability of its binding within the ATP-binding pocket of the kinase. The simulations would track the root-mean-square deviation (RMSD) of the protein and ligand over time to assess the stability of the complex. A stable complex would be indicated by a low and converging RMSD value. Furthermore, the simulations can elucidate the role of water molecules in mediating or disrupting the ligand-receptor interactions.

In Silico Assessment of Absorption and Distribution Characteristics

The effectiveness of a drug is not only determined by its interaction with the target but also by its ability to reach the target in the body. This involves absorption, distribution, metabolism, and excretion (ADME). In silico methods provide a rapid and cost-effective way to predict these properties.

Several computational models have been developed to predict the "drug-likeness" of a molecule, which is a qualitative assessment of its potential to be an orally active drug. One of the most widely used is Lipinski's Rule of Five. This rule states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight of less than 500 Daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

The properties of this compound can be calculated and assessed against these rules.

PropertyPredicted Value for this compoundLipinski's Rule of FiveViolation
Molecular Weight205.27 g/mol< 500 g/molNo
Hydrogen Bond Donors1 (from the amino group)≤ 5No
Hydrogen Bond Acceptors3 (2 from the thiazole nitrogen and 1 from the pyridine nitrogen)≤ 10No
LogP (Octanol-Water Partition Coefficient)1.85≤ 5No

Based on these predictions, this compound does not violate any of Lipinski's rules, suggesting it has a favorable profile for oral bioavailability. Other rules, such as Veber's rule, which considers the number of rotatable bonds and the polar surface area, can also be applied to further refine the bioavailability prediction.

Drug-Likeness ParameterPredicted Value for this compoundGeneral Guideline for Good Bioavailability
Topological Polar Surface Area (TPSA)65.23 Ų< 140 Ų
Number of Rotatable Bonds1≤ 10

The predicted low number of rotatable bonds and a TPSA within the acceptable range further support the potential for good oral bioavailability of this compound. These in silico assessments are valuable in the early stages of drug discovery to prioritize compounds with favorable pharmacokinetic profiles for further development.

Analytical and Spectroscopic Characterization Techniques for 2 Amino 4 Methyl 5 3 Pyridyl Thiazole and Its Derivatives

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and UV-Visible Spectroscopy each offer unique insights into the molecular architecture of 2-Amino-4-methyl-5-(3-pyridyl)thiazole.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. The protons on the pyridine (B92270) ring typically appear in the aromatic region (δ 7.0–9.0 ppm). rsc.org The amino group (-NH₂) protons would likely produce a broad singlet, while the methyl group (-CH₃) protons would appear as a sharp singlet in the upfield region (δ 2.0-2.5 ppm). nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is hypothetical and based on analogous structures reported in the literature.

Proton Assignment Predicted Chemical Shift (δ ppm) Multiplicity
Pyridyl-H2 8.90 - 9.10 s (singlet)
Pyridyl-H6 8.50 - 8.70 d (doublet)
Pyridyl-H4 7.80 - 8.00 d (doublet)
Pyridyl-H5 7.30 - 7.50 t (triplet)
Amino (-NH₂) 7.00 - 7.50 br s (broad singlet)

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the thiazole (B1198619) and pyridine rings are expected to resonate in the downfield region (δ 100–170 ppm). asianpubs.org Specifically, the C2 carbon of the 2-aminothiazole (B372263) moiety is typically found at the lower end of this range, around δ 168 ppm, while the C4 and C5 carbons appear around δ 150 ppm and δ 102 ppm, respectively. asianpubs.org The methyl carbon signal would be observed in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is hypothetical and based on analogous structures reported in the literature.

Carbon Assignment Predicted Chemical Shift (δ ppm)
Thiazole C2 (C-NH₂) 165 - 170
Thiazole C4 (C-CH₃) 148 - 152
Pyridyl C2, C6 147 - 151
Pyridyl C4 134 - 138
Pyridyl C3 130 - 133
Pyridyl C5 123 - 126
Thiazole C5 (C-pyridyl) 110 - 115

2D NMR: For complex derivatives or to unambiguously assign all signals, two-dimensional (2D) NMR techniques such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These methods reveal correlations between protons and the carbons they are attached to (HMQC) or separated from by two or three bonds (HMBC), allowing for a complete and confident structural assignment. nih.gov

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound and its derivatives would display characteristic absorption bands.

Key expected vibrations include:

N-H Stretching: The amino group (-NH₂) typically shows two bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches from the pyridine ring appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the thiazole and pyridine rings are found in the 1500-1650 cm⁻¹ region. rsc.org

Table 3: Characteristic FT-IR Absorption Bands for this compound Data is based on analogous structures reported in the literature. mdpi.comnih.gov

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹)
Amino (-NH₂) N-H Stretch 3300 - 3500
Aromatic C-H (Pyridyl) C-H Stretch 3000 - 3100
Aliphatic C-H (Methyl) C-H Stretch 2850 - 2960
Thiazole/Pyridine Rings C=N and C=C Stretch 1500 - 1650
Amino (-NH₂) N-H Bend 1590 - 1650

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS can provide an exact molecular formula. For this compound (C₁₀H₁₀N₄S), the calculated monoisotopic mass is 218.0626. An experimental HRMS value matching this calculated mass would provide unequivocal confirmation of the compound's elemental composition.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and chromophores. The conjugated system formed by the interconnected thiazole and pyridine rings in this compound is expected to produce characteristic absorption bands in the UV region.

This technique is particularly valuable for studying the interactions of these compounds with biological macromolecules like DNA. nih.gov When a small molecule binds to DNA, changes in the electronic environment can lead to shifts in the absorption spectrum. mdpi.com

Hypochromism/Hyperchromism: A decrease (hypochromism) or increase (hyperchromism) in absorption intensity.

Bathochromic/Hypsochromic Shift: A shift of the absorption maximum to a longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelength. nih.gov

These spectral changes can indicate the mode of binding, such as intercalation between DNA base pairs or binding within the grooves of the DNA helix. nih.govmdpi.com

Chromatographic Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of the final compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and widely used technique to monitor the progress of a chemical reaction. nih.govnih.gov By spotting the reaction mixture on a TLC plate (e.g., silica gel) alongside the starting materials, one can observe the consumption of reactants and the formation of the product over time. rochester.edu The separation is based on the differential partitioning of the components between the stationary phase (silica) and a mobile phase (a specific solvent system). The position of each spot is quantified by its retention factor (Rf), and the appearance of a new spot with a different Rf value indicates the formation of a new compound. excli.de Visualization is typically achieved under UV light. nih.gov

Column Chromatography for Product Purification

Column chromatography is a widely employed preparative technique for the purification of synthesized this compound and its analogues from reaction byproducts, unreacted starting materials, and other impurities. The separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase percolates through it.

For the purification of this compound derivatives, silica gel (SiO₂) is a commonly utilized stationary phase due to its polarity and ability to separate a wide range of organic compounds. The choice of the mobile phase, or eluent, is critical for achieving effective separation. A gradient of solvents with increasing polarity is often employed to elute compounds with varying polarities from the column.

Detailed Research Findings:

In a typical purification procedure for a derivative of this compound, the crude reaction mixture is first dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. This pre-adsorbed sample is then loaded onto the top of a packed silica gel column. The elution process commences with a non-polar solvent, such as hexane, and the polarity of the mobile phase is gradually increased by the addition of a more polar solvent, commonly ethyl acetate (B1210297).

The fractions are collected sequentially and monitored by thin-layer chromatography (TLC) to identify those containing the desired product. Fractions with the pure compound are then combined and the solvent is removed under reduced pressure to yield the purified product. For instance, in the purification of related aminothiazole derivatives, a mobile phase gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50%) has been shown to be effective in separating the target compound from less polar and more polar impurities nih.gov.

Below is an interactive data table summarizing a representative column chromatography purification of a hypothetical derivative of this compound.

Parameter Value
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Hexane-Ethyl Acetate Gradient
Gradient Profile 10% to 50% Ethyl Acetate in Hexane
Sample Loading Dry loading on silica gel
Fraction Size 20 mL
Monitoring TLC with UV visualization (254 nm)
Typical Yield 75-85%
Purity after CC >95% (as determined by HPLC)

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is particularly valuable for determining the purity of synthesized compounds like this compound and for quantitative analysis in various matrices. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of such moderately polar compounds.

In RP-HPLC, the stationary phase is non-polar (e.g., a C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

Detailed Research Findings:

A validated RP-HPLC method for the purity determination and quantitative analysis of aminothiazole derivatives typically involves a C18 column with a mobile phase composed of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile). Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be employed depending on the complexity of the sample. Detection is commonly performed using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance.

For instance, a developed HPLC-UV method for a novel aminothiazole derivative utilized a C18 column with an isocratic mobile phase of 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile at a flow rate of 1 mL/min, with detection at 272 nm d-nb.info. The method was validated for parameters such as linearity, accuracy, and precision to ensure its reliability for quantitative purposes d-nb.info. The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area is proportional to its concentration, allowing for quantitative analysis.

The following interactive data table presents a typical set of HPLC parameters for the analysis of this compound.

Parameter Value
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 280 nm
Column Temperature 25 °C
Typical Retention Time 3.5 min
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL

Future Research Directions and Unexplored Avenues for 2 Amino 4 Methyl 5 3 Pyridyl Thiazole

Rational Design of Highly Potent and Selective Analogues

The rational design of analogues based on the 2-amino-4-methyl-5-(3-pyridyl)thiazole scaffold is a primary avenue for future research. By systematically modifying the core structure, researchers aim to enhance biological activity, improve selectivity for specific targets, and optimize pharmacokinetic properties.

Structure-Activity Relationship (SAR) studies are fundamental to this process. For instance, research on related 2-aminothiazole (B372263) compounds has shown that specific substitutions can dramatically influence potency and selectivity. The introduction of a methyl group at the 5-position of the thiazole (B1198619) ring has been shown to shift inhibitory activity towards the Fyn kinase over GSK-3β. acs.org Similarly, modifications to the 2-amino group and the pyridine (B92270) ring can be explored. Attaching different aryl or alkyl groups to the 2-amino position has been shown to significantly impact the antiproliferative activity of thiazole derivatives. nih.gov For example, replacing the 2-amino group with a 2-aminopyridine (B139424) has led to potent VEGFR-2 kinase inhibitors. nih.gov

Future design strategies will likely focus on creating hybrid molecules that combine the key pharmacophoric features of this compound with other bioactive moieties to target specific diseases. nih.govmdpi.com The goal is to develop analogues with superior efficacy and a reduced potential for off-target effects.

Table 1: Structure-Activity Relationship (SAR) Insights for 2-Aminothiazole Analogues

Structural Modification Effect on Biological Activity Potential Target Class Reference
Methyl group at C5 of thiazole Shifts selectivity toward Fyn kinase Kinases acs.org
Substitution on the 2-amino group Modulates antiproliferative activity Kinases, Enzymes nih.gov
Addition of cyclopropyl (B3062369) on amide Generally well-tolerated; can improve properties Kinases nih.gov
Phenyl group at C4 of thiazole Similar potency effect to smaller substituents Anticancer Targets nih.gov
4,5,6,7-tetrahydrobenzo[d]thiazole core Can serve as a promising core for antitumor agents Anticancer Targets nih.gov

Discovery of Novel Molecular Targets and Therapeutic Applications (Preclinical)

While 2-aminothiazole derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the full therapeutic potential of this compound remains to be explored. nih.govnih.gov Future preclinical research will focus on identifying and validating novel molecular targets for this compound and its analogues.

The 2-aminothiazole scaffold is a key component in clinically approved drugs like Dasatinib, a kinase inhibitor. mdpi.com This suggests that kinases are a promising class of targets for new analogues. Research has identified derivatives that act as inhibitors of VEGFR-2, c-Met kinase, CDK1, and PI3Kα, indicating broad potential in oncology. nih.govnih.gov Beyond cancer, studies have shown that 2-aminothiazole compounds can inhibit enzymes like 5-lipoxygenase (5-LOX), which is a target for treating asthma and inflammation. rsc.orgresearchgate.net Other identified targets include phosphodiesterase type 5 (PDE5) and bacterial DNA gyrase. researchgate.netnih.gov The ability of certain pyridine-thiazole hybrids to induce genetic instability in tumor cells by affecting DNA nativity suggests targets like PARP1 could be relevant. nih.gov

Screening campaigns using diverse cell lines and biochemical assays will be crucial for uncovering new therapeutic applications. Identifying how these compounds interact with novel biological pathways could lead to first-in-class medicines for a variety of diseases.

Table 2: Potential Molecular Targets and Therapeutic Areas for 2-Aminothiazole Derivatives

Molecular Target Therapeutic Area Research Finding Reference(s)
Protein Kinases (VEGFR-2, Fyn, etc.) Oncology Inhibition of various kinases involved in cancer progression. acs.orgnih.gov
5-Lipoxygenase (5-LOX) Inflammation, Asthma Competitive inhibition of the 5-LOX enzyme. rsc.orgresearchgate.net
Phosphodiesterase 5 (PDE5) Erectile Dysfunction Inhibition of PDE5, preventing cGMP degradation. mdpi.comresearchgate.net
DNA Gyrase Bacterial Infections Inhibition of bacterial DNA gyrase B. nih.gov
PARP1 Oncology Induction of genetic instability in tumor cells. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of compounds like this compound. novartis.com These computational tools can significantly accelerate the drug discovery pipeline, from target identification to lead compound generation. youtube.comarxiv.org

Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, can be developed to predict the biological activity of novel thiazole analogues based on their chemical structures. nih.gov By training models on existing datasets of thiazole derivatives with known activities, researchers can screen virtual libraries of millions of compounds to identify promising candidates for synthesis and testing. nih.govresearchgate.net This in-silico approach saves considerable time and resources compared to traditional high-throughput screening.

Table 3: Applications of AI and Machine Learning in Thiazole Compound Discovery

AI/ML Technique Application Potential Outcome Reference(s)
QSAR Modeling Predict biological activity from chemical structure. Prioritize synthesis of potent analogues. nih.govresearchgate.net
Molecular Docking Simulate binding of compounds to protein targets. Understand mechanism of action; guide design. rsc.orgresearchgate.net
Generative Models Design novel molecules with desired properties. Create new chemical entities with high predicted activity. arxiv.org

Exploration of New Synthetic Methodologies for Sustainable Production

The development of efficient, cost-effective, and environmentally friendly synthetic methods for producing this compound and its derivatives is crucial for their future development. Traditional multi-step syntheses can be hampered by low yields and the use of hazardous reagents. rsc.org

Modern synthetic chemistry offers several innovative approaches to address these challenges. "Green chemistry" principles are increasingly being applied, utilizing renewable starting materials, non-toxic catalysts, and milder reaction conditions. researchgate.net Techniques such as microwave-assisted and ultrasound-mediated synthesis can dramatically reduce reaction times and improve yields. rsc.orgresearchgate.net

The use of polymer-supported or solid-supported reagents and catalysts is another promising area. rsc.org These methods simplify product isolation and purification, often requiring only simple filtration, and allow for the recovery and reuse of expensive catalysts. rsc.org One-pot synthesis procedures, where multiple reaction steps are performed in a single vessel, are also being developed to improve efficiency and reduce waste. rsc.org For example, a one-pot method using a magnetically recoverable nanocatalyst has been reported for the synthesis of 2-aminothiazoles with excellent yields. rsc.org

Table 4: Comparison of Synthetic Methodologies for 2-Aminothiazoles

Synthetic Method Key Features Advantages Reference(s)
Hantzsch Thiazole Synthesis Classic condensation of a-haloketones and thiourea (B124793). Well-established and versatile. nih.gov
Polymer-Supported Synthesis Reagents are bound to a solid support. Easy purification, catalyst recovery, high purity. rsc.org
Microwave-Assisted Synthesis Uses microwave irradiation to heat the reaction. Reduced reaction times, increased yields. rsc.orgresearchgate.net
One-Pot Synthesis with Nanocatalyst Multiple steps in a single reactor using a novel catalyst. High efficiency, simple work-up, green chemistry. rsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Amino-4-methyl-5-(3-pyridyl)thiazole?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors such as 3-pyridinecarboxaldehyde, thiourea, and α-haloketones. Key steps include:

  • Optimizing solvent systems (e.g., ethanol or DMF) and catalysts (e.g., triethylamine) to enhance yield .
  • Validating intermediate purity using thin-layer chromatography (TLC) before final cyclization .
  • Post-synthetic purification via recrystallization or column chromatography, with structural confirmation by 1H^1H-NMR and IR spectroscopy .

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer :

  • 1H^1H-NMR : Look for characteristic peaks:
  • Pyridyl protons: δ 8.2–8.8 ppm (multiplet).
  • Thiazole ring protons: δ 6.5–7.5 ppm.
  • Methyl group: δ 2.1–2.4 ppm (singlet) .
  • Mass Spectrometry (MS) : Compare fragmentation patterns with NIST reference data (e.g., m/z 207 for molecular ion [M+H]+^+) .
  • Elemental Analysis : Ensure experimental C, H, N, S values align with theoretical calculations (e.g., C: 52.1%, H: 4.3%, N: 20.3%, S: 15.5%) .

Q. What biological activities are associated with this thiazole derivative?

  • Methodological Answer :

  • Anticancer Activity : Assess cytotoxicity using liver carcinoma cell lines (e.g., HepG2) via MTT assays, with IC50_{50} values <25 µg/mL indicating potency .
  • Enzyme Inhibition : Evaluate inhibition of SOD and CYP2A6 enzymes via fluorometric assays, correlating activity with liver-specific anticancer effects .
  • Antimicrobial Screening : Use agar diffusion assays against Candida spp. or Staphylococcus aureus, noting zones of inhibition >10 mm as significant .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s mechanism of action in cancer cells?

  • Methodological Answer :

  • Apoptosis Pathways : Perform flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells in treated vs. untreated HepG2 cultures .
  • ROS Modulation : Measure intracellular ROS levels using DCFH-DA probes; a >2-fold increase suggests oxidative stress-driven cytotoxicity .
  • Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to SOD or cytochrome P450 isoforms, validated by competitive enzyme assays .

Q. How to resolve discrepancies in spectral data during characterization?

  • Methodological Answer :

  • Internal Standards (ISTDs) : Spike samples with deuterated analogs (e.g., cotinine-d3_3) to normalize LC-MS/MS signals and correct for matrix effects .
  • Cross-Validation : Compare experimental IR/NMR data with NIST Chemistry WebBook entries (e.g., CAS 1759-28-0 for analogous thiazoles) to identify impurities .
  • Reproducibility : Repeat synthesis under inert atmospheres (N2_2/Ar) to rule out oxidative byproducts .

Q. What challenges arise in studying the compound’s metabolic stability and excretion pathways?

  • Methodological Answer :

  • Metabolite Profiling : Use high-resolution LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) in hepatocyte incubations .
  • Stability Assays : Incubate the compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to assess degradation kinetics .
  • Sulfur Mobilization : Trace 34S^{34}S-labeled intermediates in bacterial cultures (e.g., Salmonella spp.) to elucidate biosynthetic pathways .

Data Contradiction Analysis

Q. How to address inconsistent cytotoxicity results across cell lines?

  • Methodological Answer :

  • Cell Line Variability : Use ≥3 biological replicates and normalize viability data to housekeeping genes (e.g., GAPDH) .
  • Media Interference : Pre-test FBS batches for thiazole-binding proteins that may reduce bioactivity .
  • Dose Optimization : Perform dose-response curves (0.1–100 µg/mL) with non-linear regression (GraphPad Prism) to calculate accurate IC50_{50} values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.